N'-(3-CHLORO-4-METHYLPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE
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Overview
Description
The compound “N-(3-CHLORO-4-METHYLPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE” has a linear formula of C18H13Cl2NO2 and a molecular weight of 346.216 .
Synthesis Analysis
A related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was synthesized in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Molecular Structure Analysis
The compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .
Chemical Reactions Analysis
The reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one was used in the synthesis of "N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide" .
Physical and Chemical Properties Analysis
The compound “N-(3-CHLORO-4-METHYLPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE” has a linear formula of C18H13Cl2NO2 and a molecular weight of 346.216 .
Scientific Research Applications
Anticancer Activity
N'-(3-chloro-4-methylphenyl)-N-prop-2-enyloxamide and its derivatives have shown promising results in anticancer research. Notably, dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands, similar in structure to N'-(3-chloro-4-methylphenyl)-N-prop-2-enyloxamide, demonstrated significant in vitro anticancer activities against selected tumor cell lines. These activities correlate with their DNA-binding affinities, indicating potential for therapeutic applications in cancer treatment (Zheng et al., 2015).
Anticonvulsant and Analgesic Properties
Several studies have explored the anticonvulsant and analgesic properties of compounds structurally related to N'-(3-chloro-4-methylphenyl)-N-prop-2-enyloxamide. For instance, (E)-N-cinnamoyl aminoalkanols derivatives, substituted with 4-Cl, 4-CH3, or 2-CH3 on the phenyl ring, have been synthesized and evaluated for their anticonvulsant activity in rodent models of seizures. These studies revealed compounds with significant anticonvulsant efficacy, highlighting the therapeutic potential of such derivatives in the treatment of epilepsy and neuropathic pain (Gunia-Krzyżak et al., 2017), (Gunia-Krzyżak et al., 2019).
Antibacterial and Antimycobacterial Activities
N'-(3-chloro-4-methylphenyl)-N-prop-2-enyloxamide analogs have been evaluated for their antibacterial properties. A series of N-arylcinnamamides, which are chemically related, displayed promising antibacterial efficacy against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium tuberculosis. These findings suggest potential applications in addressing bacterial resistance and tuberculosis treatment (Strharsky et al., 2022).
Insecticidal Applications
Research into the insecticidal properties of compounds similar to N'-(3-chloro-4-methylphenyl)-N-prop-2-enyloxamide has also been conducted. For instance, polymeric controlled release systems with covalently bound N2-(4-chloro-2-methylphenyl)-N1,N1-dimethylformamidine analogs have been developed, demonstrating bioactivity against certain insect species. This suggests potential applications in agriculture and pest control (Lohmann & d'Hondt, 1987).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-6-14-11(16)12(17)15-9-5-4-8(2)10(13)7-9/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWPZQFAPCVHHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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